Product packaging for Boc-Val-Ala-PAB-Cl(Cat. No.:CAS No. 236025-11-6)

Boc-Val-Ala-PAB-Cl

Cat. No.: B6286343
CAS No.: 236025-11-6
M. Wt: 411.9 g/mol
InChI Key: FMHCPGVIPPEVCQ-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Smart Linker Technologies in Targeted Delivery Systems

The advent of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), has revolutionized the landscape of chemotherapy and other therapeutic fields. A central component of these sophisticated systems is the "smart linker," a chemical bridge that connects a targeting moiety (like an antibody) to a potent payload. emerypharma.com These linkers are not merely passive connectors; they are designed to be stable in the systemic circulation and to release the payload only upon reaching the specific target environment, such as a tumor cell. sigmaaldrich.cn This controlled release is paramount, as it enhances the therapeutic efficacy of the conjugate while minimizing the off-target toxicity associated with the premature release of highly potent drugs. biochempeg.com Smart linker technologies, therefore, play a crucial role in widening the therapeutic window of conjugated drugs, making them safer and more effective. emerypharma.combiochempeg.com

Historical Development and Evolution of Cleavable Linker Designs

The design of cleavable linkers has undergone significant evolution. Early, or first-generation, ADCs often employed linkers with acid-labile groups, such as hydrazones, or disulfide bonds. sigmaaldrich.cn While historically important, these linkers often suffered from poor stability in the bloodstream, leading to premature drug release and systemic toxicity. biochempeg.com This spurred the development of second-generation linkers, which featured improved stability and more specific cleavage mechanisms. sigmaaldrich.cn This era saw the rise of enzymatically cleavable linkers, particularly those incorporating short peptide sequences. iris-biotech.de Tetrapeptides like Gly-Phe-Leu-Gly were among the first to be investigated, but these showed relatively slow drug release kinetics. iris-biotech.de Subsequent research led to the development of more efficient dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) motif, which is recognized and cleaved by lysosomal proteases like cathepsin B. mdpi.comrsc.org This enzyme-mediated strategy offered greater stability in circulation, as the target proteases are primarily active within the lysosomal compartments of cells. iris-biotech.de Further refinements have continued, focusing on optimizing linker properties like hydrophilicity and cleavage kinetics to produce more homogeneous and stable conjugates. rsc.org

Overview of the Val-Ala-PAB Motif in Self-Immolative Linker Architectures

Within the family of enzymatically cleavable linkers, the Valine-Alanine (Val-Ala) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) spacer represents a key motif. unimi.it This structure is designed for specific cleavage by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells. iris-biotech.denih.gov The Val-Ala sequence serves as the enzyme's substrate. unimi.it Upon cleavage of the amide bond between alanine (B10760859) and the PABC group, a cascade reaction is initiated. otago.ac.nzresearchgate.net

The PABC moiety is a "self-immolative" spacer. This means that once its trigger—the enzymatic cleavage—occurs, it spontaneously decomposes. otago.ac.nzresearchgate.net The cleavage unmasks the amino group of the p-aminobenzyl alcohol, which then undergoes a rapid, spontaneous 1,6-elimination reaction to release the attached drug in its original, unmodified form. iris-biotech.denih.gov This "traceless" release is a significant advantage. The Val-Ala linker is often compared to the more established Val-Cit linker. While Val-Ala is cleaved by cathepsin B at approximately half the rate of Val-Cit, it exhibits lower hydrophobicity. iris-biotech.decam.ac.uk This property is highly advantageous as it can reduce the tendency of the final antibody-drug conjugate to aggregate, a common challenge when attaching hydrophobic payloads. mdpi.comcam.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30ClN3O4 B6286343 Boc-Val-Ala-PAB-Cl CAS No. 236025-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCPGVIPPEVCQ-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Components and Design Principles of Boc Val Ala Pab Cl

Boc (tert-Butyloxycarbonyl) Protecting Group: Role in Peptide Synthesis and Deprotection Strategies

The tert-Butyloxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group in peptide synthesis. nih.gov Its primary function is to prevent unwanted reactions at the N-terminus of an amino acid or peptide chain during the formation of peptide bonds. americanpeptidesociety.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org

A key characteristic of the Boc protecting group is its lability under acidic conditions. americanpeptidesociety.orgwikipedia.org This allows for its selective removal, a process known as deprotection, without affecting other acid-sensitive protecting groups that may be present on the side chains of the amino acids. wikipedia.orgthermofisher.com Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol. wikipedia.orgthermofisher.com The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then releases carbon dioxide and the deprotected amine. wikipedia.org

While effective, the harsh acidic conditions required for Boc removal can sometimes lead to side reactions or degradation of the peptide, particularly for longer or more sensitive sequences. americanpeptidesociety.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) may be added to trap the reactive tert-butyl cation. wikipedia.org Alternative, milder deprotection methods have also been developed, such as using trimethylsilyl (B98337) iodide followed by methanolysis. wikipedia.org

The choice between the Boc strategy and the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes base-labile protection, depends on the specific peptide sequence and the desired synthetic outcome. americanpeptidesociety.org While Fmoc chemistry is often favored for its milder deprotection conditions, the Boc strategy remains valuable, especially for the synthesis of short peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.org

Table 1: Comparison of Common Deprotection Strategies for the Boc Group

Reagent(s)ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)Strong acid, often in dichloromethaneEfficient and widely usedHarsh conditions can cause side reactions
Hydrogen Chloride (HCl)In methanolEffective deprotectionCan be harsh on sensitive peptides
Trimethylsilyl Iodide/MethanolMilder conditionsSuitable for substrates sensitive to strong acidsMulti-step process
Aluminum Chloride (AlCl3)Lewis acidAllows for selective cleavage in the presence of other protecting groupsCan be substrate-specific

Val-Ala Dipeptide Motif: Enzymatic Recognition and Specificity Element

The Valine-Alanine (Val-Ala) dipeptide sequence incorporated into Boc-Val-Ala-PAB-Cl serves as a crucial recognition motif for specific enzymes, particularly proteases. broadpharm.comcreative-biogene.com This enzymatic cleavability is a cornerstone of its application in targeted drug delivery systems, allowing for the selective release of a therapeutic payload in a desired biological environment. creative-biogene.com

Structural Requirements for Protease Substrate Recognition

Proteases, such as cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells, can recognize and cleave the peptide bond between valine and alanine (B10760859). broadpharm.comiris-biotech.deiris-biotech.de The specificity of this interaction is dictated by the three-dimensional structure of the enzyme's active site, which accommodates the side chains of the amino acid residues. The Val-Ala sequence is recognized by certain proteases due to the specific size, shape, and hydrophobicity of the valine and alanine side chains. iris-biotech.de This recognition leads to the hydrolysis of the peptide bond, initiating the subsequent release of the payload. iris-biotech.de The Val-Ala linker has been shown to be stable in human plasma, ensuring that the payload remains attached to its carrier until it reaches the target site where the specific proteases are active. iris-biotech.de

Conformations and Stereochemistry Influencing Enzyme Interaction

The precise conformation and stereochemistry of the dipeptide are critical for effective enzyme recognition and cleavage. The naturally occurring L-amino acids are typically required for optimal binding to the enzyme's active site. acs.org The flexibility and rotational freedom of the peptide backbone allow the dipeptide to adopt a conformation that fits snugly into the catalytic pocket of the protease. Any alterations to the stereochemistry or the introduction of unnatural amino acids can significantly impact the rate of cleavage, and in some cases, may prevent it altogether. acs.org Studies comparing different dipeptide linkers have shown that while Val-Cit is often cleaved more rapidly by cathepsin B, Val-Ala exhibits lower hydrophobicity, which can be advantageous in preventing aggregation. iris-biotech.de The efficiency of cleavage can also be influenced by the nature of the groups attached to the N- and C-termini of the dipeptide. acs.org

Table 2: Comparison of Dipeptide Linkers for Protease-Mediated Cleavage

Dipeptide LinkerKey FeaturesRelative Cleavage Rate by Cathepsin B
Val-AlaLower hydrophobicity, good plasma stability. iris-biotech.deModerate. iris-biotech.de
Val-CitHigh plasma stability, widely used in ADCs. nih.govHigh. iris-biotech.de
Phe-LysRapid cleavage. iris-biotech.deVery High. iris-biotech.de

PAB (p-Aminobenzyl Alcohol) Spacer: Self-Immolative Unit Design

The p-aminobenzyl alcohol (PAB) moiety in this compound functions as a self-immolative spacer. symeres.comnih.gov This "linker" connects the dipeptide trigger to the payload (in this case, represented by the reactive chloride). The defining characteristic of a self-immolative linker is its ability to spontaneously degrade and release the attached molecule following a specific triggering event, which in this context is the enzymatic cleavage of the Val-Ala dipeptide. symeres.comotago.ac.nz

Mechanism of 1,6-Elimination and Traceless Drug Release

Upon cleavage of the amide bond between the alanine residue and the p-aminobenzyl group by a protease, a free aniline (B41778) is generated. iris-biotech.denih.gov This triggers a spontaneous electronic cascade known as 1,6-elimination. otago.ac.nzarxiv.org The lone pair of electrons on the newly formed aniline nitrogen pushes into the aromatic ring, leading to the expulsion of the group attached to the benzylic position (the payload) and the formation of an unstable intermediate, which then releases carbon dioxide. nih.govarxiv.org This process is considered "traceless" because the linker fragments into small, innocuous molecules, leaving the released payload in its unmodified, active form. iris-biotech.de

Chemical Modifications and Kinetic Control of Self-Immolation

The rate of the 1,6-elimination, and thus the rate of drug release, can be modulated by introducing chemical modifications to the p-aminobenzyl spacer. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the electron density and, consequently, the kinetics of the electronic cascade. nih.gov This allows for the fine-tuning of the release profile of the therapeutic agent. For example, substituting the PAB group with other structures or modifying the benzene (B151609) ring can alter the stability and release kinetics. nih.gov This ability to control the release kinetics is a critical aspect of designing effective and safe drug delivery systems. iris-biotech.de

Chloride Functional Group: Reactivity in Conjugation Chemistries

The terminal benzyl (B1604629) chloride group is a key reactive handle within the this compound linker. This functionality is specifically designed to participate in conjugation reactions, most notably through the formation of quaternary ammonium (B1175870) salts.

Mechanisms of Quaternary Amine Formation

The formation of a quaternary ammonium salt from the benzyl chloride moiety of this compound proceeds through a well-established nucleophilic substitution reaction known as quaternization. wikipedia.orgsciensage.info In this reaction, a tertiary amine, often present on a drug molecule or another payload, acts as the nucleophile, attacking the electrophilic benzylic carbon of the PAB-Cl linker. The chloride ion serves as the leaving group, resulting in the formation of a stable, positively charged quaternary ammonium cation. wikipedia.org

This process, sometimes referred to as the Menshutkin reaction, is a widely documented method for alkylating tertiary amines. wikipedia.orgsciensage.info The reaction's kinetics can be influenced by several factors, including the solvent's polarity, with more polar solvents often facilitating the formation of the charged transition state. sciensage.info The general scheme for this reaction can be represented as:

R₃N (tertiary amine) + ClCH₂-Ar (benzyl chloride) → [R₃N-CH₂-Ar]⁺Cl⁻ (quaternary ammonium salt)

This mechanism is fundamental to the utility of this compound in creating stable linkages to drug payloads that possess a tertiary amine group. iris-biotech.de

Utility in Diverse Bioconjugation Reactions

The ability of the benzyl chloride group to form quaternary amines makes this compound a valuable tool in the development of advanced bioconjugates, particularly ADCs. iris-biotech.de This specific chemistry allows for the conjugation of drug molecules that might not be amenable to other common bioconjugation strategies.

The Val-Ala dipeptide sequence within the linker is designed to be specifically cleaved by cathepsin B, an enzyme predominantly found within the lysosomes of cells. iris-biotech.deiris-biotech.de This enzymatic cleavage is a critical step in the mechanism of action for ADCs constructed with this linker. Once the ADC is internalized by a target cancer cell, the linker is cleaved by cathepsin B, leading to the release of the cytotoxic payload inside the cell. iris-biotech.decam.ac.uk

The p-aminobenzyl (PAB) group acts as a self-immolative spacer. iris-biotech.denih.gov Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, which facilitates the traceless release of the drug. iris-biotech.denih.gov This controlled release mechanism is crucial for maximizing the therapeutic efficacy of the ADC while minimizing off-target toxicity. biochempeg.commdpi.com

The combination of the Boc protecting group, the cathepsin-cleavable dipeptide, the self-immolative PAB spacer, and the reactive chloride functional group results in a highly versatile and effective linker system for the development of targeted cancer therapies. medchemexpress.commedchemexpress.com The stability of the linker in systemic circulation, coupled with its specific intracellular cleavage, addresses key challenges in the design of successful ADCs. cam.ac.ukmdpi.com

ComponentFunctionRelevant Chemistry
Boc (tert-butyloxycarbonyl) Protecting group for the N-terminus of the dipeptide.Removed under acidic conditions to allow for further modification or conjugation. broadpharm.com
Val-Ala (Valine-Alanine) Dipeptide sequence.Specifically cleaved by the lysosomal enzyme cathepsin B. iris-biotech.deiris-biotech.de
PAB (p-aminobenzyl) Self-immolative spacer.Undergoes 1,6-elimination following enzymatic cleavage to release the payload. iris-biotech.denih.gov
Chloride Reactive functional group.Forms a stable quaternary ammonium salt with tertiary amines via nucleophilic substitution. wikipedia.orgiris-biotech.de

Synthetic Methodologies and Chemical Derivatization of Boc Val Ala Pab Cl Analogues

General Synthetic Routes for Boc-Val-Ala-PAB Derivatives

The synthesis of Boc-Val-Ala-PAB-Cl and its analogues is a multi-step process that relies on established principles of peptide chemistry and organic functional group transformations. The general approach involves the sequential assembly of the three core components: the protected dipeptide (Boc-Val-Ala), the p-aminobenzyl spacer, and the terminal reactive group. Two primary retrosynthetic strategies are commonly employed.

A prevalent route involves the initial synthesis of the protected dipeptide, Boc-Val-Ala-OH, which is then coupled to a derivative of p-aminobenzyl alcohol (PAB-OH). The resulting intermediate, Boc-Val-Ala-PAB-OH, serves as a key precursor. Subsequent functionalization of the benzylic alcohol yields the final chlorinated product. researchgate.net An alternative strategy involves first coupling a protected amino acid to the PAB moiety, followed by elongation of the peptide chain and final functionalization. For instance, a protected alanine (B10760859) could be coupled to PAB-OH, followed by deprotection and coupling to Boc-Val-OH.

A representative synthetic pathway begins with the coupling of Boc-L-valine to an L-alanine ester (e.g., methyl or ethyl ester) to form the protected dipeptide ester. After saponification of the ester to yield the free acid (Boc-Val-Ala-OH), this dipeptide is coupled to p-aminobenzyl alcohol (H₂N-C₆H₄-CH₂OH) using standard peptide coupling reagents. This forms the stable intermediate Boc-Val-Ala-PAB-OH. The final step is the conversion of the benzylic alcohol into a chloromethyl group. This can be achieved using standard chlorinating agents, such as thionyl chloride (SOCl₂) or Appel reaction conditions, to furnish this compound. researchgate.net

Peptide Coupling Strategies for Val-Ala Dipeptide Synthesis

The formation of the amide bond between Boc-L-valine and L-alanine is a critical step that requires efficient coupling reagents to ensure high yields and minimize racemization, particularly at the C-terminal alanine residue. rsc.org The steric hindrance of the valine side chain can present a challenge, necessitating robust activation methods. nih.gov

A variety of coupling reagents have been developed and are used for such transformations. These can be broadly categorized as carbodiimides (like DCC, DIC), phosphonium (B103445) salts (like PyBOP, PyAOP), and aminium/uronium salts (like HBTU, HATU). uni-kiel.demedchemexpress.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt) are often included to suppress side reactions and reduce the loss of stereochemical integrity. uni-kiel.de

Recent advancements have introduced novel reagents designed to overcome the challenges of sterically hindered couplings. For example, thiazolium-type reagents like BEMT and imidazolium-based reagents like CIP have shown effectiveness in coupling sterically demanding amino acids. uni-kiel.de The selection of the optimal coupling agent and conditions is crucial for the efficient synthesis of the dipeptide fragment.

Coupling Reagent/SystemSubstrate ExampleYieldEpimerization/RacemizationReference
DCC/DMAP Cbz-Aib-Aib-OMeLow- uni-kiel.de
PyBroP Cbz-Aib-Aib-OMeModerate- uni-kiel.de
CIP/HOAt Cbz-Aib-Aib-OMe>95%- uni-kiel.de
BEMT Z-Gly-Phe-Val-OMe46%2.7% uni-kiel.de
9-Silafluorenyl Dichloride Boc-L-Val-L-Phe-OMe61%Not detected rsc.org
COMU Z-Phe-Val-OMe96%3.6% csic.es

Introduction of the PAB Moiety and Subsequent Functionalization

The p-aminobenzyl (PAB) group is a cornerstone of many cleavable linkers in ADCs, serving as a self-immolative spacer. mdpi.comiris-biotech.de Its incorporation is typically achieved by forming an amide bond between the free carboxyl group of the Boc-Val-Ala-OH dipeptide and the amino group of p-aminobenzyl alcohol (PAB-OH). nih.govtandfonline.com This reaction is mediated by standard peptide coupling reagents, such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) or HATU, to yield Boc-Val-Ala-PAB-OH. nih.govtandfonline.com

Once the Boc-Val-Ala-PAB-OH precursor is synthesized, the terminal benzylic alcohol must be converted into a reactive group for conjugation. To generate the target compound, this compound, the hydroxyl group is transformed into a chloride. This can be accomplished using various chlorinating agents. A common method is the use of thionyl chloride (SOCl₂) in an inert solvent. Alternatively, the Appel reaction, which uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and a carbon tetrahalide (e.g., carbon tetrachloride, CCl₄), can be employed under milder conditions.

In some synthetic schemes, a pre-functionalized PAB derivative is used. For example, coupling of the dipeptide can be performed with 4-aminobenzyl bromide, though this requires careful protection strategies to avoid side reactions. researchgate.net Another approach involves using reagents like (4-chloromethyl)phenyltrimethoxysilane to introduce the complete chloromethylphenyl moiety in one step. rsc.org

Advanced Protecting Group Chemistries in this compound Synthesis

The successful multi-step synthesis of a complex molecule like this compound hinges on a robust protecting group strategy. Protecting groups are essential to mask reactive functional groups, preventing undesired side reactions and ensuring that chemical transformations occur only at the desired positions. biosynth.com The key principles are selective introduction, stability under various reaction conditions, and selective removal without affecting other parts of the molecule. biosynth.com

Selective Boc Deprotection Techniques

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids. masterorganicchemistry.com Its primary advantage is its stability to a wide range of reaction conditions, including those used for peptide coupling and basic conditions used for the removal of other protecting groups like Fmoc. biosynth.com

The standard method for Boc group removal is treatment with a strong acid. Trifluoroacetic acid (TFA) is most commonly used, typically in a solution with an inert solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com The reaction proceeds via protonation of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine. Scavengers, such as triethylsilane or anisole (B1667542), are often added to the cleavage cocktail to trap the reactive tert-butyl cation, preventing the alkylation of sensitive residues like tryptophan or methionine.

While TFA is the workhorse for Boc deprotection, other acidic conditions can be employed for selective removal, such as HCl in an organic solvent (e.g., dioxane or ethyl acetate) or sulfuric acid in dioxane. acs.org The choice of acid and conditions can be tuned to achieve selectivity in the presence of other acid-sensitive groups.

Orthogonal Protection Strategies for Multi-Step Syntheses

Orthogonality in protecting group chemistry is a concept where different classes of protecting groups can be removed under distinct chemical conditions, allowing for their selective cleavage in any order without affecting the others. iris-biotech.deresearchgate.net This is crucial for the synthesis of complex molecules that require sequential, site-specific modifications.

In the context of this compound analogues, a typical orthogonal scheme would involve the Boc group (acid-labile) for the N-terminus, a different protecting group for the C-terminus (e.g., a benzyl (B1604629) ester, removable by hydrogenolysis), and potentially other groups for amino acid side chains if more complex peptides are used. biosynth.com

A prime example of an advanced orthogonal strategy involves the use of the allyloxycarbonyl (Alloc) group. broadpharm.com The Alloc group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is selectively cleaved using palladium(0)-catalyzed allyl transfer, typically with a scavenger like pyrrolidine (B122466) or dimedone. broadpharm.com This three-dimensional orthogonality (Boc/acid, Fmoc/base, Alloc/Pd(0)) allows for highly complex synthetic routes. For instance, one could synthesize a peptide with a Boc-protected N-terminus and an Alloc-protected lysine (B10760008) side chain. The Boc group could be removed to elongate the peptide chain, and subsequently, the Alloc group could be removed to specifically modify the lysine side chain, all while the rest of the molecule remains intact.

Protecting GroupAbbreviationCleavage ConditionOrthogonal ToReference
tert-Butoxycarbonyl BocStrong Acid (e.g., TFA)Fmoc, Alloc, Cbz (H₂) masterorganicchemistry.combiosynth.com
9-Fluorenylmethoxycarbonyl FmocBase (e.g., Piperidine)Boc, Alloc, Cbz iris-biotech.de
Benzyloxycarbonyl Cbz or ZHydrogenolysis (H₂/Pd) or HBr/AcOHBoc, Fmoc, Alloc biosynth.com
Allyloxycarbonyl AllocPd(0) catalyst + scavengerBoc, Fmoc broadpharm.com
tert-Butyl ester/ether tBuStrong Acid (e.g., TFA)Fmoc, Alloc, Cbz (H₂) iris-biotech.de

Derivatization and Structural Modification of this compound

The modular nature of this compound synthesis allows for extensive derivatization to fine-tune its properties for specific applications, primarily in the field of ADCs. Modifications can be made to the N-terminal protecting group, the dipeptide sequence, or the PAB spacer's reactive handle.

The most common derivatization involves replacing the Boc group after its removal. Treatment of this compound with TFA yields the corresponding amine hydrochloride salt, H-Val-Ala-PAB-Cl. This free N-terminus can be acylated with various moieties. A prominent example is its reaction with an activated ester of maleimidocaproic acid (Mc-OSu) to produce Mc-Val-Ala-PAB-Cl. iris-biotech.de The maleimide (B117702) group is a thiol-reactive handle used for conjugating the linker to cysteine residues on an antibody.

The reactive chloromethyl group can also be replaced by other functionalities starting from the common precursor, Boc-Val-Ala-PAB-OH. broadpharm.com For example, reaction with p-nitrophenyl chloroformate (PNP-Cl) converts the benzylic alcohol into a highly reactive p-nitrophenyl carbonate (Boc-Val-Ala-PAB-PNP). medchemexpress.com This activated carbonate is particularly efficient for creating carbamate (B1207046) linkages with amine-containing drug molecules. Furthermore, the hydroxyl group itself in Boc-Val-Ala-PAB-OH can be used for conjugation to carboxylic acid-containing payloads via esterification. broadpharm.com

Compound NameModification from this compoundPurpose of ModificationReference
Boc-Val-Ala-PAB-OH -Cl replaced by -OHKey synthetic precursor for various functionalizations. broadpharm.com
Boc-Val-Ala-PAB-PNP -Cl replaced by -O-CO-O-C₆H₄NO₂Provides a highly reactive handle for forming carbamate linkages with drugs. medchemexpress.com
Mc-Val-Ala-PAB-Cl Boc- group replaced by Maleimidocaproyl (Mc)Introduces a thiol-reactive maleimide group for antibody conjugation. iris-biotech.de
Fmoc-Val-Ala-PAB Boc- group replaced by Fmoc-Alternative N-terminal protection, removable under basic conditions. broadpharm.com
Alloc-Val-Ala-PAB-PNP Boc- group replaced by Alloc-; -Cl by -PNPOrthogonal N-terminal protection, removable by Pd(0) catalysis. broadpharm.com
Azido-PEG₄-Val-Ala-PAB Boc- group replaced by Azido-PEG₄-; -Cl by -HIntroduces an azide (B81097) handle for "click chemistry" conjugation and a PEG spacer for improved solubility. broadpharm.com

Incorporation of Hydrophilic Moieties (e.g., PEGylation)

The primary strategy for synthesizing PEGylated Boc-Val-Ala-PAB analogues involves N-terminal modification. The synthesis typically begins with the selective removal of the N-terminal tert-butyloxycarbonyl (Boc) protecting group from the Val-Ala-PAB core. This deprotection is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂), which exposes the primary amine of the valine residue.

Following the deprotection step, a PEG chain is introduced via a standard peptide coupling reaction. A PEG derivative containing a terminal carboxylic acid (e.g., Fmoc-NH-PEG-COOH) is activated and then reacted with the free amine of the Val-Ala-PAB intermediate. Common activating agents for the carboxylic acid include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov This method results in the formation of a stable amide bond, covalently linking the PEG moiety to the dipeptide. The length of the PEG chain can be varied (e.g., 4, 8, or 24 units) to fine-tune the hydrophilicity of the final analogue. google.com

This synthetic route allows for the creation of various functionalized PEG-Val-Ala-PAB linkers, as the other end of the PEG chain can bear different reactive groups for further conjugation.

Table 1: Examples of PEGylated Val-Ala-PAB Analogues

Compound NameKey Structural Features
Fmoc-PEG4-Val-Ala-PAB-PNPContains a tetra-ethylene glycol (PEG4) spacer. The N-terminus is protected by an Fmoc group, and the C-terminus is activated as a PNP ester. axispharm.com
Mal-amide-PEG8-Val-Ala-PAB-PNPFeatures an octa-ethylene glycol (PEG8) spacer with a terminal maleimide group for thiol-specific conjugation. medchemexpress.com
Azido-PEG4-Val-Ala-PABIncorporates a PEG4 spacer with a terminal azide group, suitable for click chemistry reactions. broadpharm.com
PEG-modified Lys-Val-Ala-PABA branched structure where a PEG chain is attached to a lysine residue that has been inserted into the peptide backbone, further enhancing hydrophilicity. mdpi.com

Synthesis of Analogues with Varied Terminal Functional Groups (e.g., PNP esters, maleimides)

The versatility of the this compound linker is greatly expanded by modifying its terminal functional groups. The C-terminal chloride and the N-terminal Boc group can be replaced with other functionalities to facilitate different conjugation strategies or to alter the reactivity and stability of the linker.

Synthesis of p-Nitrophenyl (PNP) Carbonate Analogues

The chloride in this compound can be substituted with a p-nitrophenyl (PNP) carbonate group, which serves as an excellent leaving group for reaction with primary and secondary amines. The synthesis of Boc-Val-Ala-PAB-PNP starts from the corresponding alcohol precursor, Boc-Val-Ala-PAB-OH. The hydroxyl group of the p-aminobenzyl alcohol is activated by reacting it with p-nitrophenyl chloroformate in the presence of a base. This reaction forms a stable p-nitrophenyl carbonate ester at the C-terminus, yielding the Boc-Val-Ala-PAB-PNP analogue. targetmol.comresearchgate.net This activated linker is then ready for efficient conjugation to amine-bearing molecules.

Synthesis of Maleimide Analogues

For conjugation to molecules containing free thiol groups, such as cysteine residues in proteins, a maleimide functional group is often incorporated. The synthesis of maleimide-functionalized Val-Ala-PAB linkers typically occurs at the N-terminus of the dipeptide.

The process begins with the acid-mediated removal of the Boc protecting group from a precursor like this compound or its PNP analogue. axispharm.com The resulting free amine on the valine residue is then acylated using a maleimide-containing carboxylic acid. To facilitate this amide bond formation, the carboxylic acid is usually pre-activated, for instance, as an N-hydroxysuccinimide (NHS) ester. A common reagent for this purpose is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The reaction between the free amine of the dipeptide and the maleimide-NHS ester, often carried out in a solvent like dimethylformamide (DMF) with a base like DIPEA, yields the N-terminally maleimide-functionalized linker. nih.govaxispharm.com This creates linkers such as MC-Val-Ala-PAB (where MC stands for maleimidocaproyl), which are primed for selective reaction with thiols.

Table 2: Val-Ala-PAB Analogues with Varied Terminal Groups

Compound NameN-Terminal GroupC-Terminal Activating GroupPrimary Use
This compoundBoc (tert-butyloxycarbonyl)ChlorideAlkylation of tertiary amines. google.com
Boc-Val-Ala-PAB-PNPBoc (tert-butyloxycarbonyl)PNP (p-nitrophenyl) CarbonateConjugation to primary/secondary amines. mdpi.comthermofisher.com
Fmoc-Val-Ala-PAB-PNPFmoc (Fluorenylmethyloxycarbonyl)PNP (p-nitrophenyl) CarbonateBase-labile N-terminal deprotection for further modification. researchgate.net
Mal-Dap(Boc)-Val-Ala-PAB-PNPMaleimide (via Diaminopropionic acid)PNP (p-nitrophenyl) CarbonateThiol-specific conjugation. targetmol.com
MC-Val-Ala-PABMaleimidocaproylHydroxyl or other leaving groupThiol-specific conjugation. targetmol.com

Enzymatic Cleavage and Self Immolation Mechanisms of Val Ala Pab Cl Linker Systems

Cathepsin B-Mediated Hydrolysis of the Val-Ala Dipeptide

Cathepsin B is a cysteine protease predominantly found within the lysosomal compartment of cells, although it is also implicated in tumor progression and can be found in the tumor microenvironment. cam.ac.ukmdpi.comhzdr.de Its carboxydipeptidase activity enables it to cleave dipeptide linkers, such as Valine-Alanine (Val-Ala), making it a frequent target for designing conditionally activated prodrugs and antibody-drug conjugates (ADCs). cam.ac.ukiris-biotech.debroadpharm.com The cleavage of the Val-Ala dipeptide by Cathepsin B is the initiating trigger for the drug release sequence. iris-biotech.deiris-biotech.de

The efficiency of Cathepsin B cleavage is dependent on the amino acid sequence of the peptide linker. The primary specificity of papain-like proteases such as Cathepsin B is largely dictated by the interactions at the S2 subsite of the enzyme with the P2 residue of the substrate. nih.gov For Cathepsin B, hydrophobic residues like Valine at the P2 position are favorable, contributing to both enzymatic cleavage and stability in plasma. cam.ac.uk

Studies comparing different dipeptides have shown that while Val-Cit is also a prominent substrate, the Val-Ala linker is cleaved by Cathepsin B, albeit at a different rate. cam.ac.uk In one isolated Cathepsin B cleavage assay, the Val-Ala linker was hydrolyzed at half the rate of a Val-Cit linker. cam.ac.uk However, the less hydrophobic nature of Val-Ala can be advantageous, permitting a higher drug-to-antibody ratio (DAR) in ADCs without causing the aggregation issues sometimes seen with more hydrophobic linkers like Val-Cit. mdpi.comu-tokyo.ac.jp

The specificity of the S1' subsite, which interacts with the P1' residue (the group immediately following the scissile bond), is also a factor. Cathepsin B demonstrates a preference for large hydrophobic residues in the P1' position. core.ac.uk The kinetics of hydrolysis are influenced by the entire substrate structure, including residues beyond the immediate cleavage site. researchgate.net

Table 1: Comparative Kinetic Parameters for Cathepsin B Activity. This table illustrates the enzyme's kinetic efficiency with different substrates, highlighting the impact of amino acid sequence on cleavage.
SubstrateEnzymekcat/KM (M⁻¹s⁻¹)Relative ActivityReference
Dns-Phe-Arg-Ala-Trp-AlaCathepsin B2,070,000High core.ac.uk
Val-Ala LinkerCathepsin B-Cleaved at half the rate of Val-Cit cam.ac.uk
Val-Cit LinkerCathepsin B-High cam.ac.uk

The enzymatic activity of Cathepsin B is highly influenced by the pH of its microenvironment. The enzyme is active over a broad pH range, from acidic to neutral conditions. acs.orgacs.org It uniquely possesses both dipeptidyl carboxypeptidase (DPCP) activity, which cleaves dipeptides from the C-terminus, and endopeptidase activity. mdpi.comacs.org

Research indicates that at the acidic pH typical of lysosomes (pH 4.5-5.5), Cathepsin B predominantly exhibits its exopeptidase (DPCP) activity. mdpi.com However, both DPCP and endopeptidase activities occur across both acidic and neutral pH environments, with the substrate sequence determining the cleavage preference. acs.org For instance, DPCP activity is substantially greater than endopeptidase activity at both pH 4.6 and pH 5.5, but the catalytic efficiency (kcat/KM) for DPCP activity decreases at neutral pH. acs.org This pH-dependent activity is crucial for linkers designed to be cleaved within the acidic lysosomal compartment.

The concentration of the enzyme is a fundamental factor in reaction kinetics; a higher concentration of active Cathepsin B will lead to a faster rate of Val-Ala dipeptide hydrolysis, assuming the substrate is not a limiting factor.

Table 2: Influence of pH on Cathepsin B Kinetic Constants for DPCP Activity. This table shows how pH affects the enzyme's binding affinity (Km) and catalytic rate (kcat), demonstrating optimal activity in acidic environments.
pHkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
4.61.515100,000 acs.org
5.51.65131,372 acs.org
7.20.51563,205 acs.org

Enzyme Kinetics and Substrate Specificity Studies

Cascade Mechanism of Drug Release via PAB Self-Immolation

Following the enzymatic cleavage of the Val-Ala peptide, the newly exposed primary aromatic amine on the p-aminobenzyl (PAB) spacer initiates a spontaneous and irreversible cascade reaction. google.com This process, known as self-immolation, is driven by an electronic rearrangement and does not require further enzymatic assistance. cam.ac.ukotago.ac.nz The aromatic amine, being electron-donating, triggers a 1,6-elimination reaction that results in the release of the payload molecule, carbon dioxide, and an aza-quinone methide remnant. cam.ac.ukgoogle.comsciclix.com

The rate of the 1,6-elimination cascade is heavily influenced by the electronic properties of the aromatic ring of the PAB spacer. rsc.org The introduction of electron-donating groups on the ring enhances the rate of elimination, while electron-withdrawing groups serve to decrease the rate. rsc.org This principle allows for the fine-tuning of the drug release rate after the initial enzymatic trigger. For instance, studies on related p-aminobenzyl ether (PABE) linkers have shown that electron-withdrawing groups on the phenolic payload can accelerate immolation, as they help to delocalize the negative charge on the anionic oxygen that forms during the process. researchgate.netnih.govacs.org Conversely, electron-withdrawing substituents at the benzylic position, such as an ester group, have been observed to slow the degradation kinetics. researchgate.net

The chemical environment immediately surrounding the linker system can exert significant influence on the release mechanism. The steric bulk of the payload itself can hinder the ability of Cathepsin B to access and cleave the dipeptide. cam.ac.uk The PAB spacer was specifically incorporated to distance the payload from the cleavage site, thereby improving enzymatic activity. cam.ac.uknih.gov

Electronic Effects on 1,6-Elimination Kinetics

Investigation of Off-Target Cleavage and Stability in Biological Milieus

For a linker system to be effective, it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. axispharm.com Val-Ala linkers are designed to be stable in the bloodstream and are generally more stable in mouse plasma than Val-Cit linkers. cam.ac.ukaxispharm.com One study reported a half-life of 23 hours for a Val-Ala conjugate in mouse serum, compared to 11.2 hours for a corresponding Val-Cit conjugate. cam.ac.uk

Despite this designed stability, off-target cleavage can occur. A significant challenge for dipeptide linkers, including Val-Ala and Val-Cit, is their susceptibility to premature cleavage by other proteases. acs.org For example, the Val-Cit linker has been shown to be vulnerable to cleavage by carboxylesterase Ces1C in mice and by human neutrophil elastase (NE), which can lead to off-target toxicities like neutropenia. acs.orgacs.org While Val-Ala linkers show improved stability in mouse models, the potential for enzymatic degradation by non-target proteases in various biological environments remains a critical area of investigation to ensure therapeutic specificity and safety. cam.ac.ukacs.org

Enzymatic Stability in Plasma and Lysosomal Environments

The Val-Ala dipeptide sequence is engineered for selective cleavage by intracellular proteases, primarily cathepsin B, which is abundant in the lysosomal compartments of cells. iris-biotech.deiris-biotech.denih.gov This design feature is intended to ensure that the linker remains stable in the systemic circulation (plasma) and only releases its payload upon internalization into target cells. nih.gov

Plasma Stability:

The Val-Ala linker generally demonstrates high stability in human plasma. iris-biotech.debroadpharm.com This stability is crucial to prevent the premature release of a conjugated cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic window. nih.gov The hydrophobic nature of the valine residue at the P2 position contributes to this plasma stability. mdpi.comcam.ac.uk In comparative studies, the Val-Ala linker has shown favorable stability profiles. For instance, some research indicates that while Val-Cit linkers can be susceptible to degradation by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate preclinical evaluation, the Val-Ala linker presents a distinct stability profile. nih.govresearchgate.net Furthermore, modifications to the linker, such as the inclusion of a polyethylene (B3416737) glycol (PEG) spacer, can enhance hydrophilicity and further improve pharmacokinetic properties and stability in circulation.

However, it is important to note that some studies have observed hydrolysis of Val-Ala linker conjugates in mouse plasma within an hour, highlighting species-specific differences in plasma enzyme activity. nih.gov

Lysosomal Environment Stability and Cleavage:

Once an ADC is internalized by a target cell and trafficked to the lysosome, the acidic environment and high concentration of proteases, such as cathepsin B, facilitate the cleavage of the Val-Ala dipeptide. nih.govnih.gov Cathepsin B recognizes and hydrolyzes the amide bond between the alanine (B10760859) residue and the PAB spacer. mdpi.comgoogle.com

Following this enzymatic cleavage, the PAB spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. mdpi.comgoogle.comotago.ac.nz This process involves an electronic cascade that results in the release of the unmodified drug, carbon dioxide, and an aza-quinone methide byproduct. mdpi.comcam.ac.uk The self-immolative nature of the PAB spacer is a key advantage, as it ensures the release of the payload in its active form without any residual linker fragments that might impede its function. cam.ac.uk

Research has shown that the Val-Ala linker is effectively cleaved by lysosomal enzymes. iris-biotech.debroadpharm.com In an isolated cathepsin B cleavage assay, the Val-Ala linker was reported to be cleaved at about half the rate of the more commonly used Val-Cit linker. iris-biotech.de Despite the slower cleavage rate, the Val-Ala linker's lower hydrophobicity can be a significant advantage, as it helps to prevent aggregation and precipitation, especially when conjugated to hydrophobic payloads. iris-biotech.de This characteristic allows for a higher drug-to-antibody ratio (DAR) without compromising the stability and homogeneity of the ADC. mdpi.com

Table 1: Comparative Stability and Cleavage Characteristics of Dipeptide Linkers

Linker Type Plasma Stability (Human) Key Cleavage Enzyme Relative Cleavage Rate by Cathepsin B Key Advantages
Val-Ala High iris-biotech.debroadpharm.com Cathepsin B iris-biotech.deiris-biotech.de Moderate iris-biotech.de Lower hydrophobicity, reduced aggregation iris-biotech.de
Val-Cit High iris-biotech.denih.gov Cathepsin B nih.govtcichemicals.com Fast iris-biotech.de Well-established, efficient release mdpi.com
Phe-Lys Lower nih.gov Cathepsin B nih.gov Very Fast iris-biotech.de Rapid payload release

Methodologies for Assessing Linker Integrity in Complex Systems

A variety of analytical techniques are employed to evaluate the stability and cleavage of the Val-Ala-PAB linker system in complex biological matrices like plasma and lysosomal extracts. These methods are essential for understanding the pharmacokinetics and mechanism of action of ADCs.

Chromatographic and Mass Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate and quantify the intact ADC, free payload, and various linker-payload metabolites. Reversed-phase HPLC (RP-HPLC) is commonly used to analyze the hydrophobicity and integrity of the ADC. tandfonline.com

Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying the precise molecular weights of the parent ADC and its degradation products. tandfonline.com This allows for the unambiguous confirmation of linker cleavage and the characterization of the released payload and any metabolic byproducts. Multidimensional chromatography methods, such as coupling solid-phase extraction (SPE) with RPLC-MS, have been developed to enhance the specificity and sensitivity for detecting trace amounts of free drug species in ADC samples. tandfonline.com

Enzyme Assays:

Isolated Enzyme Assays: To specifically assess the susceptibility of the linker to a particular enzyme, in vitro assays are conducted using purified enzymes like cathepsin B. iris-biotech.debiopharminternational.com The rate of cleavage can be monitored over time by measuring the disappearance of the substrate (the ADC or a model conjugate) or the appearance of the cleavage products using techniques like HPLC or fluorescence spectroscopy. researchgate.net

Lysosomal Homogenate Assays: To mimic the complex enzymatic environment of the lysosome, linker stability is often evaluated in the presence of rat liver lysosomal extracts. cam.ac.uk These assays provide a more comprehensive picture of linker degradation by a mixture of lysosomal proteases. nih.gov

Cell-Based Assays:

Cytotoxicity and Proliferation Assays: The ultimate measure of a linker's performance is its ability to facilitate potent and specific killing of target cancer cells. Cell-based assays are used to measure the viability, proliferation, and apoptosis of cancer cells after exposure to the ADC. google.com These functional assays indirectly confirm that the linker is being cleaved and the payload is being released in a biologically active form.

Internalization and Trafficking Studies: Fluorescence microscopy techniques can be used to visualize the internalization of the ADC and its trafficking to the lysosomal compartment. rsc.org By using fluorescently-labeled ADCs or payloads, researchers can track the location of the conjugate within the cell and confirm its delivery to the site of enzymatic cleavage.

Table 2: Methodologies for Linker Integrity Assessment

Methodology Purpose Key Information Obtained
RP-HPLC Separation and quantification of ADC components Purity, aggregation, presence of free payload
LC-MS Identification and quantification of molecular species Confirmation of cleavage, characterization of metabolites
Isolated Enzyme Assays Determine susceptibility to specific enzymes Cleavage kinetics, enzyme specificity
Lysosomal Homogenate Assays Simulate lysosomal degradation Overall stability and cleavage in a complex enzymatic environment
Cell-Based Cytotoxicity Assays Evaluate biological activity Efficacy of payload release and action
Fluorescence Microscopy Visualize subcellular localization Confirmation of internalization and lysosomal trafficking

Role of Boc Val Ala Pab Cl in Advanced Targeted Delivery Systems

Design Principles for Antibody-Drug Conjugates (ADCs) Employing Val-Ala-PAB Linkers

The Val-Ala-PAB linker is a key component in modern ADC design, offering a balance of stability in circulation and efficient cleavage at the target site. mdpi.comiris-biotech.de This dipeptide linker is recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. iris-biotech.demdpi.com This enzymatic cleavage initiates the release of the cytotoxic drug. iris-biotech.de The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer, which upon cleavage of the dipeptide, undergoes a 1,6-elimination to release the unmodified, active payload. researchgate.netmdpi.com

The drug-to-antibody ratio (DAR) is a critical parameter in ADC development, influencing both efficacy and safety. axispharm.comotago.ac.nz A higher DAR can enhance potency but may also lead to faster plasma clearance and increased aggregation. axispharm.com The Val-Ala linker has demonstrated advantages over the more commonly used Val-Cit linker in achieving higher DAR values with limited aggregation. axispharm.comnih.gov For instance, the Val-Ala linker has been shown to allow for a DAR of up to 7.4 with minimal aggregation (<10%), whereas achieving a high DAR with the Val-Cit linker can be challenging due to precipitation and aggregation issues. axispharm.comnih.gov This is attributed to the less hydrophobic nature of the Val-Ala dipeptide compared to Val-Cit. mdpi.comnih.govnih.gov The ability to achieve a higher, yet controlled, DAR contributes to the production of more homogeneous ADC populations, which is crucial for consistent manufacturing and predictable clinical outcomes. mdpi.comotago.ac.nz

Table 1: Comparison of Val-Ala and Val-Cit Linkers in ADC Development

FeatureVal-Ala LinkerVal-Cit LinkerReference(s)
Hydrophobicity LowerHigher nih.govnih.govcam.ac.uk
Achievable DAR Up to 7.4 with limited aggregationDifficult to achieve high DAR due to aggregation axispharm.comnih.gov
Cleavage Rate by Cathepsin B Slower than Val-CitFaster than Val-Ala cam.ac.uk
Plasma Stability HighGenerally high, but can be susceptible to premature cleavage by certain enzymes cam.ac.ukacs.org
Clinical Use Used in 7 clinical candidates, particularly with lipophilic payloadsUsed in 25 clinical candidates mdpi.comaxispharm.com

Site-specific conjugation methods are employed to produce homogeneous ADCs with a defined DAR and attachment site, leading to improved pharmacokinetics and therapeutic index. mdpi.comtandfonline.com While traditional conjugation methods often result in heterogeneous mixtures, newer strategies allow for precise placement of the linker-drug complex. mdpi.comtandfonline.com

Engineered cysteine residues on the antibody are a common site for conjugation. tandfonline.com By introducing cysteine mutations at specific locations, linkers like Val-Ala-PAB can be attached in a controlled manner. rsc.org Another approach involves the use of enzymes like microbial transglutaminase, which can attach amine-containing linkers to a specific glutamine residue on the antibody, resulting in a defined DAR of 2. oup.com The sortase-mediated antibody conjugation (SMAC) technology is another enzymatic method that allows for the covalent attachment of a payload-containing linker to a specific recognition sequence engineered at the C-terminus of the antibody chains. tandfonline.com

Furthermore, the incorporation of non-natural amino acids with unique reactive groups into the antibody sequence provides another avenue for site-specific conjugation. oup.com For example, an amino acid with an azide (B81097) group can be incorporated, allowing for a "click chemistry" reaction with an alkyne-functionalized Val-Ala-PAB linker. oup.com These advanced conjugation strategies, combined with the favorable properties of the Val-Ala linker, contribute to the development of more effective and safer ADCs. rsc.orgoup.com

Impact on Drug-Antibody Ratio (DAR) and Conjugate Homogeneity

Application in Small Molecule Drug Conjugates (SMDCs) and Prodrug Formulations

The utility of the Boc-Val-Ala-PAB-Cl linker extends beyond ADCs to the realm of small molecule-drug conjugates (SMDCs) and other prodrugs. researchgate.netnih.govnih.gov In these constructs, a small molecule targeting ligand, instead of an antibody, is used to guide the cytotoxic payload to the target cells. nih.gov The fundamental principle remains the same: the Val-Ala-PAB linker ensures that the potent drug is released in a controlled manner upon enzymatic cleavage within the target cell. researchgate.netnih.gov

The Val-Ala dipeptide sequence is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in cancer cells. mdpi.com This enzymatic specificity is the cornerstone of the release mechanism for prodrugs employing this linker. Once the SMDC or prodrug is internalized by the target cell and trafficked to the lysosome, cathepsin B cleaves the amide bond between the alanine (B10760859) and the p-aminobenzyl (PAB) group. mdpi.com

This initial cleavage event triggers a cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes a spontaneous 1,6-elimination reaction. researchgate.netmdpi.comsymeres.com This self-immolative process releases the active cytotoxic drug, carbon dioxide, and an aza-quinone methide byproduct. researchgate.netmdpi.com This traceless release mechanism is highly efficient and ensures that the liberated drug is in its fully active form. oup.com

Table 2: Key Enzymes in Prodrug Activation

EnzymeLinker SubstrateCellular LocationRole in CancerReference(s)
Cathepsin B Val-Ala, Val-Cit, Phe-LysLysosomesOverexpressed in many tumor types, involved in invasion and metastasis mdpi.commdpi.comnih.gov
Caspase-3 DEVD (Asp-Glu-Val-Asp)Cytoplasm, MitochondriaKey executioner of apoptosis unimi.itrsc.org
Prostate-Specific Antigen (PSA) Specific peptide sequencesExtracellular (in prostate cancer)Biomarker and therapeutic target for prostate cancer otago.ac.nz
β-Glucuronidase Glucuronide-based linkersLysosomesOverexpressed in some tumors mdpi.comotago.ac.nz

While the primary application of this compound is in drug delivery systems that release a cytotoxic payload, the principles of cleavable linkers are also relevant to other therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand. While many PROTACs utilize non-cleavable linkers to maintain the ternary complex, the concept of a cleavable linker could be adapted for specific applications. For instance, a "caged" or inactive PROTAC could be designed where a cleavable linker, such as Val-Ala-PAB, masks one of the binding moieties. Upon reaching a specific cellular compartment with high enzymatic activity (e.g., the lysosome), the linker would be cleaved, activating the PROTAC in a spatially controlled manner. This could potentially enhance the selectivity and reduce off-target effects of PROTACs.

Release Mechanisms in Enzyme-Activatable Prodrugs

Engineering Linkers for Controlled Payload Release in Specific Cellular Compartments

The effectiveness of targeted therapies hinges on the precise release of the payload within the intended cellular compartment. Engineering linkers with specific cleavage triggers is a key strategy to achieve this control. The Val-Ala-PAB system is a prime example of a linker designed for lysosomal release, leveraging the high concentration of cathepsin B in this organelle. iris-biotech.demdpi.com

Researchers are exploring modifications to the basic Val-Ala-PAB structure to further refine release kinetics and specificity. For example, incorporating polyethylene (B3416737) glycol (PEG) chains can modulate the hydrophilicity of the linker, which can impact aggregation and the accessibility of the cleavage site to enzymes. rsc.org

Beyond lysosomal targeting, other linkers are being developed to respond to different cellular environments. For instance, linkers containing disulfide bonds are designed to be cleaved in the reducing environment of the cytoplasm. Linkers sensitive to specific enzymes found in other compartments, such as caspase-3 in apoptotic cells, are also being investigated. unimi.itrsc.org The DEVD (Asp-Glu-Val-Asp) peptide sequence, for example, is a substrate for caspase-3 and can be used to trigger drug release specifically in cells undergoing apoptosis. unimi.itrsc.org By combining different cleavable motifs or by designing linkers that respond to multiple stimuli, it may be possible to achieve even greater control over the spatial and temporal release of therapeutic payloads.

The chemical compound this compound is a critical component in the design of advanced targeted delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). Its structure is centered around a dipeptide linker, Valine-Alanine (Val-Ala), which plays a pivotal role in the selective release of cytotoxic payloads within target cells. iris-biotech.de This strategic design addresses a fundamental challenge in cancer therapy: delivering potent anti-cancer agents directly to tumor cells while minimizing damage to healthy tissues. fujifilm.com

The Val-Ala dipeptide sequence is specifically engineered to be a substrate for lysosomal proteases, most notably Cathepsin B. iris-biotech.debroadpharm.com This enzyme is frequently overexpressed within the lysosomes of cancer cells. iris-biotech.de The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the N-terminus of the valine residue, which can be removed under acidic conditions if further modification is needed. broadpharm.com The p-aminobenzyl (PAB) group acts as a self-immolative spacer. cam.ac.uk Once Cathepsin B cleaves the amide bond between the alanine and the PAB moiety, a cascade reaction is initiated. This cleavage results in the formation of an unstable aniline (B41778) metabolite that rapidly undergoes a 1,6-elimination reaction, releasing the attached drug in its active, unmodified form. cam.ac.uk The terminal chloride atom on the PAB group provides a reactive site for conjugation to other molecules, such as tertiary amines, to form a quaternary amine linkage. iris-biotech.de

The effectiveness of the Val-Ala linker lies in its high stability in human plasma, which prevents the premature release of the cytotoxic drug during circulation. broadpharm.comchemicalbook.com This stability is crucial for ensuring that the ADC reaches the target tumor site intact, thereby enhancing the therapeutic window of the drug. iris-biotech.de Once the ADC binds to its target antigen on the surface of a cancer cell and is internalized, it is trafficked to the lysosome. google.com Inside the acidic and enzyme-rich environment of the lysosome, the Val-Ala linker is efficiently cleaved by Cathepsin B, leading to the intracellular release of the potent payload and subsequent cell death. iris-biotech.deiris-biotech.de

The design of linkers like Val-Ala has evolved from earlier tetrapeptide linkers, such as Gly-Phe-Leu-Gly, which often exhibited slower drug release and a propensity for aggregation. iris-biotech.de Dipeptide linkers like Val-Ala and the well-studied Val-Cit (Valine-Citrulline) have demonstrated improved properties, including enhanced serum stability and more effective payload release within targeted cells. iris-biotech.de Research has shown that in some contexts, the Val-Ala linker can lead to lower aggregation of the ADC compared to the Val-Cit analogue, without a discernible difference in potency or efficacy. cam.ac.uk

Table 1: Key Components of this compound and Their Functions

Component Function
Boc (tert-butyloxycarbonyl) Protecting group for the N-terminus of Valine.
Val-Ala (Valine-Alanine) Dipeptide sequence specifically cleaved by lysosomal proteases like Cathepsin B. iris-biotech.debroadpharm.com
PAB (p-aminobenzyl) Self-immolative spacer that facilitates the release of the unmodified drug following enzymatic cleavage. cam.ac.uk
Cl (Chloride) Reactive site for conjugation to the cytotoxic payload or other molecular entities. iris-biotech.de

Lysosomal Targeting Strategies for Val-Ala-PAB Linkers

The primary strategy for employing Val-Ala-PAB linkers in targeted drug delivery is centered on their selective cleavage within the lysosomal compartment of cancer cells. iris-biotech.de This approach leverages the distinct physiological differences between the extracellular environment and the intracellular environment of lysosomes. google.com

The process begins with the ADC, which consists of a monoclonal antibody targeting a tumor-specific antigen, the cytotoxic payload, and the Val-Ala-PAB linker connecting them. fujifilm.com Upon administration, the ADC circulates through the bloodstream, where the Val-Ala linker remains largely stable. broadpharm.comchemicalbook.com When the ADC encounters a cancer cell expressing the target antigen, the antibody component binds to the cell surface. This binding event triggers the internalization of the entire ADC-antigen complex, typically through endocytosis. cam.ac.uk

Following internalization, the complex is trafficked through the endosomal pathway and eventually fuses with lysosomes. google.com The interior of the lysosome is characterized by a low pH and a high concentration of various hydrolytic enzymes, including proteases like Cathepsin B. iris-biotech.de The Val-Ala dipeptide is specifically designed to be recognized and cleaved by Cathepsin B. iris-biotech.debroadpharm.com This enzymatic cleavage is the key step that initiates the release of the payload.

The cleavage of the bond between the C-terminus of the alanine residue and the PAB spacer triggers a spontaneous 1,6-elimination reaction of the PAB group. cam.ac.uk This "self-immolative" process ensures that the active drug is released in its original, unmodified state, which is often crucial for its cytotoxic activity. cam.ac.uk The released drug can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule formation. fujifilm.comnih.gov

This lysosomal targeting strategy offers a high degree of specificity, as the drug release mechanism is primarily activated in the target cells that have internalized the ADC. This minimizes the exposure of healthy, non-target cells to the potent cytotoxic agent, thereby reducing systemic toxicity.

Table 2: Research Findings on Val-Ala Linker Performance

Research Focus Key Finding Citation
Comparative Stability In a study comparing dipeptide linkers, Val-Ala showed improved stability in mouse serum with a half-life of 23 hours, compared to 11.2 hours for Val-Cit. cam.ac.uk
ADC Aggregation For ADCs carrying the MMAE payload, the Val-Ala linker resulted in lower aggregation compared to the Val-Cit linker. cam.ac.uk
In Vivo Efficacy In a study with non-internalizing ADCs targeting tenascin-C, the ADC with the Val-Ala linker achieved the best tumor growth inhibition in vivo. rsc.org
Payload Compatibility The Val-Ala-PAB linker has been successfully used with potent DNA-alkylating payloads like isoquinolidinobenzodiazepine (IQB) dimers. nih.gov

Consideration of Extracellular vs. Intracellular Cleavage

While the primary design principle of Val-Ala-PAB linkers is based on intracellular, lysosomal cleavage, the possibility of extracellular cleavage is an important consideration that can influence the efficacy and safety profile of an ADC. cam.ac.uk

Intracellular Cleavage: The intended and dominant mechanism of action for ADCs with Val-Ala linkers is intracellular cleavage following internalization. cam.ac.uk This process, as described above, ensures that the highly potent cytotoxic drug is released directly inside the target cancer cell, maximizing its therapeutic effect while minimizing collateral damage to healthy tissues. The efficiency of this process relies on several factors, including the rate of ADC internalization, the level of Cathepsin B expression in the target cell's lysosomes, and the rate of linker cleavage. iris-biotech.deiris-biotech.de

Extracellular Cleavage: Recent research has revealed that enzymes typically considered intracellular, such as Cathepsin B, can also be present in the extracellular tumor microenvironment. unimi.it These enzymes can be secreted by tumor cells or released from dying or necrotic cells within the tumor mass. unimi.it This raises the possibility that the Val-Ala linker could be cleaved extracellularly, leading to the release of the payload in the vicinity of the tumor, but not necessarily inside a target cell. cam.ac.uk

On the other hand, premature extracellular cleavage in the systemic circulation, before the ADC reaches the tumor, is a significant concern. acs.org Enzymes in the plasma could potentially cleave the linker, leading to systemic toxicity and a reduction in the amount of active ADC available to target the tumor. acs.org While Val-Ala linkers are designed for high plasma stability, their susceptibility to various proteases is a critical factor in ADC development. iris-biotech.debroadpharm.comchemicalbook.com For instance, the Val-Ala linker has shown greater stability in mouse serum compared to the Val-Cit linker, which is a favorable characteristic for preclinical studies. cam.ac.uk

The balance between desired extracellular cleavage at the tumor site and undesired systemic cleavage is a key challenge in linker design. The choice of the dipeptide sequence, as well as modifications to the linker structure, can influence this balance. unimi.it Ultimately, the context of the specific ADC, including the target antigen, the payload, and the tumor type, will determine the relative contributions and consequences of intracellular versus extracellular cleavage. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
Valine-Alanine (Val-Ala)
Valine-Citrulline (Val-Cit)
Gly-Phe-Leu-Gly
Ala-Leu-Ala-Leu
Monomethyl auristatin E (MMAE)

Comparative Analysis of Val Ala Pab Cl Linkers with Alternative Cleavable Linker Chemistries

Comparison with Val-Cit Linkers: Hydrophobicity, Cleavage Kinetics, and Stability Profiles

The valine-citrulline (Val-Cit) linker is one of the most widely used dipeptide linkers in ADC development. creative-biolabs.com Both Val-Ala and Val-Cit linkers are susceptible to cleavage by cathepsin B and exhibit good stability in plasma. iris-biotech.deadcreview.com

Differential Performance in in vitro and in vivo (animal model) Studies

Studies comparing Val-Ala and Val-Cit linkers have revealed key differences in their performance. In an isolated cathepsin B cleavage assay, the Val-Ala linker was reported to be cleaved at half the rate of the Val-Cit linker. iris-biotech.de However, in studies with non-internalizing antibodies, ADCs with Val-Ala and Val-Cit linkers showed similar characteristics and outperformed those with Val-Lys and Val-Arg linkers. creative-biolabs.commdpi.com In some in vivo models, Val-Ala containing ADCs have demonstrated superior tumor growth inhibition. rsc.org For instance, a study using a tenascin-C targeting non-internalizing ADC showed that the Val-Ala linked conjugate achieved the best tumor growth inhibition compared to Val-Cit, Val-Arg, and Val-Lys versions. rsc.org Conversely, other studies have found comparable in vitro cytotoxicity and in vivo efficacy between Val-Ala and Val-Cit linked ADCs. mdpi.com

Influence on Conjugate Aggregation and Solubility

A significant advantage of the Val-Ala linker is its lower hydrophobicity compared to the Val-Cit linker. iris-biotech.decreative-biolabs.com This property is crucial as increased hydrophobicity in ADCs can lead to aggregation, reduced solubility, and accelerated clearance from circulation. nih.gov The lower hydrophobicity of Val-Ala allows for the construction of ADCs with a higher drug-to-antibody ratio (DAR) with limited aggregation. creative-biolabs.comaxispharm.comaxispharm.com For example, it has been reported that Val-Ala linkers can achieve a DAR of up to 7.4 with less than 10% aggregation, whereas Val-Cit linkers often lead to significant aggregation and precipitation at DAR values greater than 4. mdpi.comaxispharm.comcam.ac.uku-tokyo.ac.jp This makes the Val-Ala linker particularly suitable for conjugating highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. creative-biolabs.commdpi.comaxispharm.com

FeatureVal-Ala LinkerVal-Cit Linker
Hydrophobicity LowerHigher
Cleavage Rate (Cathepsin B) SlowerFaster
Aggregation at High DAR LowHigh
Suitability for Lipophilic Payloads HighModerate

Comparative Evaluation with Other Protease-Sensitive Dipeptide Linkers (e.g., Phe-Lys, Gly-Phe-Leu-Gly)

Besides Val-Ala and Val-Cit, other peptide sequences have been explored as cleavable linkers in ADCs.

Substrate Specificity Profiles of Relevant Proteases

The choice of dipeptide sequence influences the substrate specificity of lysosomal proteases. Cathepsin B, a key lysosomal cysteine protease, demonstrates a preference for certain amino acid residues at the P1 and P2 positions of the peptide linker. axispharm.com Early studies on dipeptide linkers established that a hydrophilic residue at the P1 position (like citrulline or arginine) and a lipophilic residue at the P2 position (like valine or phenylalanine) can enhance plasma stability. axispharm.com

In a comparative study, the Phe-Lys dipeptide linker was found to be cleaved much more rapidly by enzymatic hydrolysis (half-life of 8 minutes) compared to the Val-Cit linker (half-life of 240 minutes). iris-biotech.de First-generation tetrapeptide linkers like Gly-Phe-Leu-Gly showed relatively slow drug release. iris-biotech.de The Val-Ala linker, while being effectively cleaved by lysosomal enzymes, maintains high stability in human plasma. iris-biotech.de Interestingly, some research has shown that replacing the valine in the Val-Cit linker with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety can increase specificity for cathepsin B, as the traditional Val-Cit linker can be cleaved by a broader range of cathepsins (B, K, L), potentially leading to off-target toxicity. nih.govacrobiosystems.comnih.gov

Implications for Bystander Effect and Targeted Delivery

The "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, is a crucial consideration for ADC efficacy, especially in heterogeneous tumors. wuxiapptec.comfrontiersin.orgbiochempeg.com This effect generally requires the linker to be cleavable. wuxiapptec.com The properties of the released payload, particularly its ability to permeate cell membranes, are critical for the bystander effect. biochempeg.com

Dipeptide linkers like Val-Ala and Val-Cit, upon cleavage, release the payload which can then exert a bystander effect. frontiersin.org For example, an ADC with a Val-Ala linker conjugated to a PBD dimer has been studied for its bystander killing effect in glioblastoma models. The design of the linker can influence the efficiency of this effect. Linkers that are cleaved extracellularly can also contribute to the bystander effect. rsc.org The tetrapeptide linker Gly-Gly-Phe-Gly used in Enhertu (DS-8201a) is also known to produce a strong bystander effect. wuxiapptec.com

Contrasting with Chemically Labile Linkers (e.g., Hydrazone, Disulfide) and Non-Cleavable Linkers

The Val-Ala-PAB-Cl linker belongs to the category of enzymatically cleavable linkers, which stands in contrast to chemically labile and non-cleavable linkers.

Chemically Labile Linkers:

Hydrazone Linkers: These are acid-sensitive linkers that are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes. axispharm.combroadpharm.comnih.gov However, they can exhibit limited plasma stability, with some hydrolysis occurring at physiological pH, leading to premature drug release and potential off-target toxicity. axispharm.comproteogenix.sciencebiochempeg.com ADCs with dipeptide linkers have been shown to be significantly more stable in human plasma than those with hydrazone linkers. nih.gov

Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, primarily due to the high intracellular concentration of glutathione (B108866). broadpharm.comproteogenix.sciencenih.gov The stability of disulfide linkers in circulation can be a concern, but it can be enhanced by introducing steric hindrance, such as methyl groups, near the disulfide bond. proteogenix.sciencecreativebiomart.net

Non-Cleavable Linkers:

Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody portion of the ADC within the lysosome. axispharm.combroadpharm.com This generally results in higher plasma stability and potentially a better safety profile due to a reduced bystander effect, as the released payload is typically charged (due to the attached amino acid residue) and less membrane-permeable. adcreview.comwuxiapptec.comproteogenix.science However, the lack of a significant bystander effect can be a disadvantage in treating heterogeneous tumors. wuxiapptec.comproteogenix.science In vitro studies have shown that ADCs with cleavable dipeptide linkers like Val-Ala can exhibit superior cytotoxic potencies compared to ADCs with non-cleavable linkers. acs.org

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Val-Ala (Enzymatic) Cleaved by lysosomal proteases (e.g., Cathepsin B)Good plasma stability, allows for high DAR with low aggregation, enables bystander effect.Cleavage rate can be slower than other dipeptides.
Hydrazone (Chemical) Acid-catalyzed hydrolysis in endosomes/lysosomesTargeted release in acidic compartments.Limited plasma stability, potential for premature drug release.
Disulfide (Chemical) Reduction by intracellular glutathioneExploits differential redox potential between plasma and cytoplasm.Variable plasma stability, can be influenced by steric hindrance.
Non-Cleavable Proteolytic degradation of the antibodyHigh plasma stability, potentially lower off-target toxicity.Reduced bystander effect, may be less effective in heterogeneous tumors.

Distinct Release Mechanisms and Environmental Sensitivities

Cleavable linkers are designed to respond to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes. The Val-Ala-PAB system's release mechanism is fundamentally different from other common cleavable linkers.

The Val-Ala dipeptide is engineered for specific cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. iris-biotech.deiris-biotech.debroadpharm.com Once the ADC is internalized into the target cell and trafficked to the lysosome, Cathepsin B hydrolyzes the amide bond between the alanine (B10760859) and the PAB spacer. iris-biotech.de This initial cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which fragments to release carbon dioxide and an aza-quinone methide intermediate, ultimately liberating the unmodified active drug. iris-biotech.demdpi.com This enzyme-driven mechanism provides high specificity, as the linker is generally stable in blood plasma where the activity of such proteases is low. iris-biotech.denih.gov

In contrast, other cleavable linkers rely on different environmental cues:

Hydrazone Linkers: These are acid-labile linkers that exploit the lower pH of endosomal and lysosomal compartments (pH 5.0-6.5) compared to the bloodstream (pH 7.4). The acidic environment catalyzes the hydrolysis of the hydrazone bond, releasing the payload. nih.gov Their release is pH-dependent rather than enzyme-specific.

Disulfide Linkers: This class of linkers is sensitive to the higher concentration of reducing agents, particularly glutathione (GSH), inside the cell compared to the extracellular environment. nih.govrsc.org The disulfide bond is cleaved via reduction, freeing the payload. The efficacy of this mechanism depends on the intracellular glutathione gradient.

β-Glucuronide Linkers: Similar to dipeptide linkers, these are enzyme-cleavable. They are hydrolyzed by β-glucuronidase, an enzyme that is abundant in the lysosomes and necrotic regions of tumors. acs.orgnih.gov These linkers are notably hydrophilic, which can be an advantageous property in ADC design. nih.gov

The following table summarizes the distinct release triggers and environmental sensitivities of these major cleavable linker classes.

Linker ChemistryTrigger for CleavageCellular Location of ReleaseKey Environmental Factor
Val-Ala-PAB Enzymatic HydrolysisLysosomeHigh concentration of Cathepsin B
Hydrazone Acid HydrolysisEndosome, LysosomeLow pH (5.0 - 6.5)
Disulfide ReductionCytoplasmHigh concentration of Glutathione (GSH)
β-Glucuronide Enzymatic HydrolysisLysosome, Tumor MicroenvironmentHigh concentration of β-glucuronidase

Advantages and Limitations in Targeted Therapeutic Design

Advantages:

A primary advantage of the Val-Ala linker is its relatively lower hydrophobicity compared to the valine-citrulline (Val-Cit) dipeptide. iris-biotech.demdpi.com This characteristic is particularly beneficial when conjugating highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. mdpi.com Excessive hydrophobicity in an ADC can lead to aggregation, poor pharmacokinetics, and manufacturing difficulties. The less hydrophobic nature of Val-Ala allows for the attachment of a higher number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR), without causing significant aggregation. mdpi.com Studies have shown that Val-Ala linkers can permit a DAR of up to 7.4 with limited aggregation, whereas achieving a high DAR with the more hydrophobic Val-Cit linker can be challenging. mdpi.com This ability to increase the payload delivery per antibody can enhance therapeutic potency. Furthermore, like Val-Cit, the Val-Ala linker demonstrates good stability in plasma, which is crucial for minimizing premature drug release and off-target toxicity. iris-biotech.denih.gov

Limitations:

Despite its advantages, the Val-Ala linker has some limitations. In direct enzymatic assays, the Val-Ala dipeptide has been shown to be cleaved by Cathepsin B at a slower rate than the Val-Cit linker. iris-biotech.de This could potentially lead to a less efficient payload release inside some target cells. Moreover, all peptide-based linkers, including Val-Ala, can be susceptible to cleavage by other proteases present in the tumor microenvironment or circulation, such as elastase, which could lead to off-target drug release. acs.org While generally stable, the Val-Cit linker has been specifically identified as being vulnerable to premature cleavage by the carboxylesterase Ces1C, a challenge that could also affect other peptide-based designs. acs.org

The table below provides a comparative overview of the advantages and limitations of different cleavable linker chemistries in the context of ADC design.

Linker ChemistryAdvantagesLimitations
Val-Ala-PAB Lower hydrophobicity than Val-Cit, allows for higher DAR with lipophilic payloads, good plasma stability. iris-biotech.demdpi.comSlower Cathepsin B cleavage rate compared to Val-Cit, potential for off-target cleavage by other proteases. iris-biotech.deacs.org
Val-Cit-PAB Well-established, efficient Cathepsin B cleavage, good plasma stability. mdpi.comnih.govHigher hydrophobicity can cause aggregation and limit DAR with lipophilic drugs, susceptible to premature cleavage by certain esterases. mdpi.comacs.org
Hydrazone Simple chemical mechanism, not dependent on enzyme levels. nih.govCan be less stable, potential for systemic hydrolysis if pH sensitivity is not finely tuned.
Disulfide Exploits a significant intracellular vs. extracellular gradient. nih.govRelease can be variable depending on intracellular GSH levels, potential for reduction in plasma.
β-Glucuronide Hydrophilic nature improves ADC solubility and pharmacokinetics, stable in circulation. nih.govEfficacy is dependent on sufficient β-glucuronidase expression in the tumor.

Advanced Design Considerations and Future Research Trajectories for Val Ala Pab Cl Based Constructs

Modulation of Linker Hydrophilicity and Pharmacokinetic Properties (in animal models)

Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer frequently incorporated into drug-linker design to enhance solubility, reduce aggregation, and improve PK profiles. cd-bioparticles.net This process, known as PEGylation, can shield the linker from premature enzymatic degradation in the bloodstream and allows for the construction of antibody-drug conjugates (ADCs) with higher, more homogenous DARs. google.comgoogle.com

Research has demonstrated the direct benefits of PEGylating Val-Ala based linkers. Studies on HER2-targeting ADCs compared linkers with and without a PEG₁₂ spacer, confirming that PEGylation augments the hydrophilicity of the linker itself. rsc.org In other work, a PEG₈ spacer integrated into a Val-Ala-PAB linker was shown to improve solubility and pharmacokinetic profiles while also protecting the linker from degradation during circulation.

Beyond PEGylation, other strategies are being explored. One approach involves incorporating charged or polar amino acids into the peptide sequence. For instance, the introduction of a hydrophilic glutamic acid residue into the linker design has been shown to address the limitations of traditional dipeptide linkers, reducing aggregation even with hydrophobic payloads. nih.govacs.org Another strategy involves attaching a glucuronide moiety, which significantly increases hydrophilicity. pnas.orgacs.org

Table 1: Examples of Solubilizing Modifications for Val-Ala Based Linkers

Modification StrategyExample ComponentPurposeResearch FindingCitation
PEGylation PEG₈ SpacerIncrease hydrophilicity, improve PK, reduce aggregationSuccessfully integrated into a Mal-Val-Ala-PAB-Exatecan linker, improving solubility and shielding the linker from degradation.
PEGylation PEG₁₂ SpacerAugment linker hydrophilicityDemonstrated increased linker hydrophilicity, though it did not directly translate to more potent ADC activity in one study. rsc.org
Hydrophilic Amino Acids Glutamic AcidAddress payload-induced hydrophobicity, improve ADC profiles"Exo-cleavable" linkers incorporating glutamic acid reduced premature payload release and allowed for higher DARs. nih.gov
Glucuronide Moiety Val-Ala-PAB(C–C glucuronic acid)Enhance solubility for highly potent, hydrophobic payloadsUsed to create a linker-drug construct with the enediyne payload uncialamycin, resulting in a more soluble system. pnas.org

Modifications that increase linker hydrophilicity have a profound impact on the in vivo behavior of the resulting conjugates in animal models. Enhanced stability in plasma is a crucial objective, as premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic index. acs.orgaacrjournals.org

The Val-Ala linker has demonstrated favorable stability in human plasma. iris-biotech.debroadpharm.com However, preclinical evaluation is often complicated by linker instability in rodent plasma, where enzymes like carboxylesterase 1C (Ces1C) can cause premature drug release. aacrjournals.orgnih.gov Research has shown that linker design can mitigate this issue. For example, a comparative in vivo study in mice revealed that while linkers with basic residues (Val-Lys, Val-Arg) were susceptible to cleavage at the valine C-terminus, the Val-Ala linker showed a metabolic profile and rate of payload loss similar to the more established Val-Cit linker. nih.gov

PEGylation has been shown to directly improve in vivo stability. In studies with ADC-treated mice and nonhuman primates, dipeptide linkers demonstrated significantly longer plasma half-lives (e.g., ~144 hours in mice and ~230 hours in monkeys for a Val-Cit linker) compared to older linker technologies. researchgate.net The addition of PEG chains further enhances this stability. For instance, a study using a Val-Ala-Gly tripeptide linker with PEGylation resulted in an ADC that performed better than a clinically approved ADC in an ovarian cancer mouse model, showing greater tumor volume reduction and prolonged survival. researchgate.netunipd.it This suggests that the improved PK properties, including longer circulation and stability, translate to enhanced efficacy.

Table 2: In Vivo Stability Findings for Dipeptide Linkers in Animal Models

LinkerAnimal ModelKey FindingCitation
Val-Ala-PABC Tumor-bearing miceShowed similar metabolic profile and payload loss rate compared to Val-Cit-PABC. Less susceptible to alternative cleavage patterns seen with basic amino acid linkers. nih.gov
Val-Cit-PABC SCID miceLinker half-life was approximately 144 hours (6 days), indicating high stability. researchgate.net
Val-Cit-PABC Cynomolgus monkeysApparent linker half-life was approximately 230 hours (9.6 days), suggesting excellent stability in primates. researchgate.net
PEGylated Val-Ala-Gly Ovarian cancer mouse modelThe DAR 8 ADC demonstrated superior performance to a control ADC (Kadcyla®, DAR 3.5), with higher tumor reduction and prolonged survival. researchgate.netunipd.it

PEGylation and Other Solubilizing Modifications

Integration with Novel Targeting Moieties (e.g., peptides, nanobodies, affibodies)

While monoclonal antibodies (mAbs) are the conventional targeting component of ADCs, their large size can lead to slow tumor penetration and clearance. iris-biotech.de This has spurred research into using smaller targeting moieties in conjunction with cleavable linkers like Val-Ala-PAB. These novel constructs, sometimes referred to as small molecule-drug conjugates (SMDCs) or peptide-drug conjugates (PDCs), offer alternative therapeutic strategies.

Peptides: Small peptides can be used to target receptors overexpressed on cancer cells. For example, GnRH-III-based homing devices have been conjugated to anticancer drugs via cathepsin B-cleavable Val-Ala and Val-Cit linkers. These constructs demonstrated efficient drug release upon lysosomal degradation and high-affinity binding to the GnRH receptor. researchgate.net

Nanobodies and Affibodies: These are small, engineered protein fragments that retain the high-affinity binding of a full-sized antibody but have superior tissue penetration due to their smaller size. iris-biotech.de The Val-Ala-PAB linker is well-suited for these formats, enabling the development of smaller, more nimble targeted agents that can deliver a potent payload specifically to the tumor microenvironment.

Strategies for Dual-Enzyme Activatable Linkers

To further enhance the tumor-specificity of drug release and minimize off-target effects, researchers are designing "smart" linkers that require activation by two different enzymes. This tandem-cleavage approach provides a dual-check mechanism, ensuring the payload is only liberated in cells where both enzymes are present at sufficient levels, a condition more likely to be met in tumor lysosomes than in healthy tissue or plasma.

One strategy involves creating a linker that is sequentially cleaved by arylsulfatase A (ARSA) and β-galactosidase. An ADC built with such a linker showed high potency and selectivity, with a cytotoxicity comparable to that of a Val-Ala-PABC-MMAE ADC, suggesting the dual-enzymatic cascade occurs at an efficient rate inside the cell. cam.ac.uk

Another innovative approach combines a glucuronide moiety with a dipeptide linker. acs.org In this design, the hydrophilic glucuronide acts as a temporary protecting group for the dipeptide (e.g., Val-Ala). The linker is only susceptible to cleavage by a protease like cathepsin B after the glucuronide has been removed by β-glucuronidase. This tandem system was shown to significantly improve the plasma stability and tolerability of ADCs in vivo, as it is resistant to premature cleavage by extracellular proteases like elastase. acs.org

Computational and Theoretical Approaches in Val-Ala-PAB Linker Design

The rational design of next-generation linkers is increasingly supported by computational and theoretical methods. These approaches allow for the prediction of linker behavior and its interaction with biological systems, saving significant time and resources in the development pipeline. unirioja.es

Molecular dynamics (MD) simulations and molecular docking are powerful tools for visualizing and analyzing the interaction between an enzyme and its substrate at an atomic level. biointerfaceresearch.com These methods are applied to study how the Val-Ala-PAB linker fits into the active site of cathepsin B and other proteases.

By modeling these interactions, researchers can:

Predict how modifications to the dipeptide sequence will affect cleavage efficiency.

Understand the structural basis for the substrate specificity of different enzymes (e.g., why Ces1C cleaves certain linkers in mouse plasma but not others).

Design novel peptide sequences with enhanced selectivity for tumor-associated enzymes over those found in systemic circulation.

For example, computational studies can reveal the key amino acid residues within an enzyme's active site that interact with the valine and alanine (B10760859) residues of the linker. biointerfaceresearch.com This knowledge allows for the rational design of new linker variants with improved stability and cleavage kinetics.

Prediction of Cleavage and Self-Immolation Kinetics

Enzymatic Cleavage: The valine-alanine (Val-Ala) dipeptide is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells. iris-biotech.denih.goviris-biotech.de The rate of this cleavage is influenced by several factors:

Enzyme-Substrate Recognition: The Val-Ala sequence is recognized efficiently by Cathepsin B. nih.gov Studies on various dipeptide linkers have shown that sequences like Val-Ala and Val-Cit are highly effective substrates. nih.govrsc.org

Steric Hindrance: The efficiency of enzyme binding can be affected by the steric bulk of the attached payload and the conjugating antibody. mdpi.com The para-aminobenzyl (PAB) spacer is crucial as it distances the payload from the dipeptide, allowing the enzyme better access to the cleavage site. mdpi.comcam.ac.uk

Protecting Group Influence: While the Boc group is removed prior to the final conjugate's biological action, its presence during synthesis is a key consideration. Compared to other protecting groups like Fmoc or Alloc, the Boc group's removal conditions are different and could influence the final purity and activity of the conjugate population. broadpharm.comiris-biotech.de

Self-Immolation: Following the Cathepsin B-mediated cleavage of the amide bond between alanine and the PAB spacer, the resulting aniline (B41778) derivative initiates a spontaneous self-immolation process. iris-biotech.de This proceeds via a 1,6-elimination reaction, which is an electronic cascade that results in the release of the payload, carbon dioxide, and an aza-quinone methide. cam.ac.ukissuu.com The kinetics of this step are governed by:

Electronic Effects: The rate of the 1,6-elimination is highly dependent on the electronic properties of the PAB ring and the nature of the leaving group (the payload). Substitutions on the aromatic ring can modulate the rate of this spontaneous decomposition. nih.gov

Structural Modifications: Research on similar self-immolative systems has shown that structural changes can tune the half-life of the immolation process significantly. For instance, introducing an α-methyl group has been shown to increase the rate of self-immolation. cam.ac.uk Studies on other self-immolative spacers have demonstrated that half-lives can range from seconds to hours depending on the molecular structure and pH. researchgate.net

Predicting the precise kinetics for a Boc-Val-Ala-PAB-Cl construct requires empirical testing, but the rate can be logically tuned. For example, modifications to the PAB spacer or the payload's linkage point would be expected to alter the release profile. nih.gov While specific kinetic data for this compound is not abundant in public literature, data from analogous systems provides a predictive framework.

Table 1: Comparative Kinetic Data of Analogous Protease-Cleavable Linkers This table presents findings from similar linker systems to infer predictive kinetics for Val-Ala-PAB constructs.

Linker SystemEnzyme/ConditionObserved Half-Life (t½) / Cleavage TimeKey FindingReference
Phe-Lys-PABCRat Liver Lysosomes~29 minDemonstrates rapid lysosomal cleavage. nih.gov
Val-Cit-PABCRat Liver Lysosomes~29 minShows comparable rapid cleavage to Phe-Lys. nih.gov
Phe-Lys-PABCHuman PlasmaStableHighlights linker stability in circulation. nih.gov
Val-Cit-PABCHuman PlasmaStableConfirms stability of dipeptide linkers in plasma. nih.gov
FAM-labelled ODN-Val-AlaCathepsin BAlmost complete cleavage within 2 hoursIllustrates efficient Val-Ala cleavage in an oligonucleotide conjugate context. rsc.org

Unexplored Applications in Chemical Biology and Material Sciences

While the primary and well-established application for Val-Ala-PAB based linkers is in the creation of antibody-drug conjugates (ADCs) for cancer therapy, the underlying mechanism of specific enzymatic activation and subsequent payload release has vast, largely unexplored potential in other areas of chemical biology and material sciences. nih.gov

Advanced Diagnostics and Theranostics: The Cathepsin B-cleavable nature of the Val-Ala linker could be harnessed to design "smart" diagnostic probes. For instance, a probe could consist of a quenched fluorophore linked via the this compound system. In the presence of high Cathepsin B activity (a hallmark of many invasive cancers), the linker would be cleaved, releasing the fluorophore from its quencher and generating a detectable signal. This could be applied to:

In vivo imaging: To visualize tumor margins or metastatic sites with high enzymatic activity.

Theranostic systems: By attaching both a therapeutic agent and an imaging agent, one could simultaneously treat and monitor the response in real-time.

Targeted Gene Silencing and Delivery: The successful use of a Val-Ala linker in oligonucleotide-small molecule conjugates points towards its utility in nucleic acid delivery. rsc.org This could be expanded beyond simple conjugates to more complex systems:

Enzyme-Responsive Nanocarriers: Nanoparticles could be functionalized with targeting ligands and carry a cargo of siRNA or ASOs tethered by Val-Ala-PAB linkers. rsc.org Upon internalization into the target cell's lysosome, the enzymatic cleavage would release the nucleic acid payload, improving therapeutic efficiency and specificity. rsc.org

Conditional Gene Editing: Components of a CRISPR-Cas9 system could be caged or masked with moieties attached via the Val-Ala-PAB linker, preventing activity until they reach a cellular compartment with high Cathepsin B levels.

Smart Materials and Biosensors: The concept of an enzyme-triggered chemical release can be translated into the field of material sciences.

Self-Healing Materials: A material could be embedded with microcapsules containing a healing agent that is linked to the capsule matrix via a Val-Ala-PAB system. If the material is damaged in a biological environment rich in specific proteases, the healing agent would be automatically released to repair the damage.

Implantable Biosensors: An implantable device could feature a surface coating that degrades in a controlled manner in response to enzymatic markers of inflammation or disease, releasing a reporter molecule that can be detected in blood or urine.

Targeted Antibiotic Delivery: The recent application of a Mc-Val-Ala-PAB linker to create an antibody-antibiotic conjugate for eliminating intracellular MRSA demonstrates a promising new frontier. caymanchem.com This principle could be broadly applied to combat intracellular pathogens by using antibodies that target infected host cells, thereby delivering a potent antibiotic payload directly to the site of infection and minimizing systemic exposure. caymanchem.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.